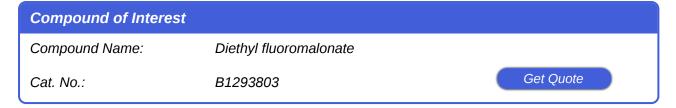


A Comparative Guide to the Reactivity of Diethyl Fluoromalonate and Diethyl Malonate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of **diethyl fluoromalonate** (DEF) and its parent compound, diethyl malonate (DEM). The introduction of a fluorine atom at the α -carbon position significantly alters the compound's electronic properties and reactivity, offering distinct advantages and limitations in synthetic applications. This comparison is supported by physical data and established experimental protocols.

Core Physicochemical and Reactivity Properties

The substitution of a hydrogen atom with a highly electronegative fluorine atom imparts significant changes to the molecule's properties, most notably the acidity of the α -proton.



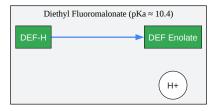
Property	Diethyl Fluoromalonate (DEF)	Diethyl Malonate (DEM)
Molecular Formula	C7H11FO4[1]	C7H12O4[2]
Molecular Weight	178.16 g/mol [3]	160.17 g/mol [2]
pKa of α-proton	~10.4 (Predicted)[4]	~13
Density	1.129 g/mL at 25 °C[3]	1.05 g/cm³ at 25 °C[2]
Boiling Point	121-122 °C at 30 mmHg[3]	199 °C at 760 mmHg[2]
Appearance	Colorless to pale yellow liquid[4]	Colorless liquid[2]

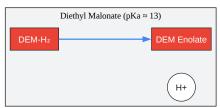
Comparative Reactivity Analysis Acidity and Enolate Formation

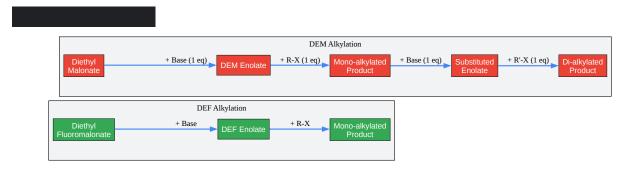
The most profound difference between DEF and DEM lies in the acidity of the α -proton. The electron-withdrawing inductive effect of the fluorine atom in DEF stabilizes the resulting carbanion (enolate) to a much greater extent than the corresponding enolate of DEM. This is quantitatively reflected in their pKa values: DEF is approximately 100 times more acidic than DEM.

This enhanced acidity means that DEF can be deprotonated to form its enolate under much milder conditions, using weaker bases than those required for DEM. While DEM typically requires strong bases like sodium ethoxide (NaOEt) or sodium hydride (NaH) for complete enolate formation, DEF can be deprotonated by a wider range of bases.[5][6]









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